

Discovery and history of piperidine-based pharmaceutical scaffolds

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Compound of Interest

Compound Name: Ethyl 6-oxopiperidine-3-carboxylate

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The Piperidine Scaffold: A Journey from Pepper to Prescription

An In-depth Technical Guide on the Discovery and History of Piperidine-Based Pharmaceutical Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The simple six-membered nitrogen-containing heterocycle, piperidine, has journeyed from being a pungent component of black pepper to a foundational scaffold in a multitude of blockbuster drugs. This remarkable transition is a testament to over a century and a half of chemical exploration and pharmacological innovation. This technical guide delves into the discovery and rich history of piperidine-based compounds, charting the key milestones and seminal discoveries that have established it as a "privileged scaffold" in medicinal chemistry.

From Natural Product to Laboratory Staple: A Historical Perspective

The story of piperidine is intrinsically linked to piperine, the alkaloid that gives black pepper (*Piper nigrum*) its characteristic sharp taste. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine with nitric acid. This discovery was independently confirmed in 1852 by the French chemist Auguste Cahours, who aptly named the new compound "piperidine".

A pivotal moment in the history of piperidine chemistry was the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886. Coniine, the toxic component of poison hemlock (*Conium maculatum*), is infamous for its role in the execution of Socrates.

Ladenburg's achievement not only demonstrated the power of synthetic organic chemistry but also solidified the importance of the piperidine ring system.

The 20th century witnessed the ascent of the piperidine scaffold as a cornerstone of modern drug discovery. The inherent structural rigidity and the basicity of the nitrogen atom within the piperidine ring make it an ideal framework for interacting with a diverse array of biological targets. This has led to the development of numerous life-changing medications across various therapeutic areas.

The Privileged Scaffold in Modern Drug Discovery

The piperidine motif is a ubiquitous feature in a vast number of approved drugs, a testament to its favorable physicochemical and pharmacokinetic properties. The presence of the piperidine ring can enhance a molecule's druggability by improving its metabolic stability and facilitating its transport across biological membranes, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles with reduced toxicity. Piperidine-containing drugs are prominent in therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases.

Below is a logical diagram illustrating the typical workflow in the discovery of drugs based on heterocyclic scaffolds like piperidine.

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